3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 4-methyl-6H-benzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can bind to enzymes involved in key biological processes, thereby modulating their activity.
Inhibiting Cell Proliferation: The compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
3-[(2-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-[(4-Fluorophenyl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one: This compound has a similar structure but with a different position of the fluorine atom, which can lead to variations in biological activity.
3-[(2-Fluorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: This derivative has additional hydrogen atoms, making it a tetrahydro derivative with potentially different chemical properties.
Properties
Molecular Formula |
C21H15FO3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15FO3/c1-13-19(24-12-14-6-2-5-9-18(14)22)11-10-16-15-7-3-4-8-17(15)21(23)25-20(13)16/h2-11H,12H2,1H3 |
InChI Key |
DCFSEKGTAARFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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